molecular formula C11H11F3O2 B13627448 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid

Cat. No.: B13627448
M. Wt: 232.20 g/mol
InChI Key: MKAIOGMFHPNUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzyl bromide with methyl acetoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid

InChI

InChI=1S/C11H11F3O2/c1-5(2)8(11(15)16)6-3-4-7(12)10(14)9(6)13/h3-5,8H,1-2H3,(H,15,16)

InChI Key

MKAIOGMFHPNUMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=C(C=C1)F)F)F)C(=O)O

Origin of Product

United States

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